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Compound of Interest

Compound Name: NVP-BAW2881

Cat. No.: B1667765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NVP-BAW2881, a potent and

selective vascular endothelial growth factor receptor (VEGFR) inhibitor. It details the

compound's chemical structure, physicochemical and pharmacological properties, mechanism

of action, and key experimental data. This guide is intended to serve as a valuable resource for

researchers and professionals involved in the fields of oncology, inflammation, and drug

discovery.

Chemical Structure and Properties
NVP-BAW2881, with the chemical name 6-((2-aminopyrimidin-4-yl)oxy)-N-(3-

(trifluoromethyl)phenyl)-1-naphthamide, is a small molecule inhibitor belonging to the class of

naphthamide derivatives.[1] Its core structure consists of a naphthalene ring system linked to a

trifluoromethylphenyl group via an amide bond and to an aminopyrimidine moiety through an

ether linkage.

Table 1: Physicochemical Properties of NVP-BAW2881
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Property Value Reference

CAS Number 861875-60-7 [2]

Molecular Formula C22H15F3N4O2 [2]

Molecular Weight 424.38 g/mol [2]

Canonical SMILES
Nc1nccc(Oc2ccc3cccc(C(=O)

Nc4cccc(c4)C(F)(F)F)c3c2)n1
[1]

Solubility Soluble in DMSO [2]

Pharmacological Properties and Mechanism of
Action
NVP-BAW2881 is a potent inhibitor of VEGFR tyrosine kinases, with high selectivity for

VEGFR2.[2] The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR2,

triggers a signaling cascade that is crucial for angiogenesis—the formation of new blood

vessels. This process is fundamental in tumor growth and is also implicated in various

inflammatory diseases. NVP-BAW2881 exerts its therapeutic effects by blocking the ATP-

binding site of the VEGFR2 kinase domain, thereby inhibiting its autophosphorylation and the

subsequent downstream signaling pathways that lead to endothelial cell proliferation,

migration, and survival.

Table 2: In Vitro Inhibitory Activity of NVP-BAW2881
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Target IC50 (nM) Reference

VEGFR1 820 [2]

VEGFR2 9 [2]

VEGFR3 420 [2]

Tie2 650 [2]

c-Kit 45-72 [3][4]

PDGFRβ 45-72 [3][4]

RET 410 [2]

c-RAF Sub-µM [1]

B-RAF Sub-µM [1]

ABL Sub-µM [1]

VEGFR2 Signaling Pathway Inhibition
The diagram below illustrates the canonical VEGFR2 signaling pathway and the point of

inhibition by NVP-BAW2881. Upon binding of VEGF-A, VEGFR2 dimerizes and

autophosphorylates, activating multiple downstream pathways including the PLCγ-PKC-MAPK

cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell

survival. NVP-BAW2881 prevents the initial autophosphorylation step, thereby blocking all

subsequent downstream signaling.
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VEGFR2 Signaling Pathway and NVP-BAW2881 Inhibition
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VEGFR2 signaling pathway and the inhibitory action of NVP-BAW2881.

Key Preclinical Studies and Experimental Protocols
NVP-BAW2881 has demonstrated significant efficacy in various preclinical models, both in vitro

and in vivo. These studies have highlighted its potential as a therapeutic agent for diseases

characterized by excessive angiogenesis and inflammation.

In Vitro Endothelial Cell Proliferation Assay
This assay evaluates the ability of NVP-BAW2881 to inhibit the proliferation of endothelial cells

stimulated by VEGF-A.

Experimental Protocol:

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well

plates at a density of 5,000 cells per well and cultured for 24 hours.

Serum Starvation: The culture medium is replaced with a low-serum medium (e.g., 2% fetal

bovine serum) for 24 hours to synchronize the cell cycle.
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Treatment: Cells are treated with varying concentrations of NVP-BAW2881 (typically ranging

from 1 nM to 1 µM) in the presence of a proliferation-inducing concentration of VEGF-A (e.g.,

20 ng/mL). Control wells receive either medium alone or VEGF-A without the inhibitor.

Incubation: The plates are incubated for 72 hours.

Proliferation Assessment: Cell viability and proliferation are quantified using a standard

method such as the MTT assay or by measuring fluorescence after adding a viability dye like

5-methylumbelliferylheptanoate.
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In Vitro Endothelial Cell Proliferation Assay Workflow
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Workflow for the in vitro endothelial cell proliferation assay.
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In Vivo Mouse Model of Psoriasis
This model is used to assess the anti-inflammatory and anti-angiogenic effects of NVP-
BAW2881 in a disease context characterized by skin inflammation and vascular remodeling.

Experimental Protocol:

Model Induction: A psoriasis-like skin inflammation is induced in mice, for example, by topical

application of imiquimod cream on the shaved back or ear for several consecutive days.

Treatment Administration: NVP-BAW2881 is administered to the mice, either orally (e.g., 25

mg/kg daily) or topically (e.g., 0.5% solution twice daily), starting after the onset of

inflammation. A control group receives the vehicle alone.

Monitoring: Disease progression is monitored by measuring parameters such as ear

thickness, skin erythema, and scaling.

Histological Analysis: At the end of the treatment period, skin samples are collected for

histological analysis to assess changes in epidermal thickness, immune cell infiltration, and

blood and lymphatic vessel density.
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In Vivo Psoriasis Model Workflow
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Workflow for the in vivo mouse model of psoriasis.

In Vivo VEGF-A-Induced Vascular Permeability Assay
(Miles Assay)
This assay directly measures the ability of NVP-BAW2881 to inhibit the increase in vascular

permeability induced by VEGF-A.

Experimental Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1667765?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye Injection: Mice are intravenously injected with a dye that binds to serum albumin, such

as Evans Blue.

Treatment and Induction: NVP-BAW2881 is administered (e.g., topically or systemically)

prior to the intradermal injection of VEGF-A into a specific skin site (e.g., the ear or shaved

back). A control site is injected with saline.

Dye Extravasation: The mice are observed for a defined period (e.g., 30 minutes) to allow for

the extravasation of the dye-albumin complex into the interstitial space at the site of

increased vascular permeability.

Quantification: The amount of extravasated dye is quantified by excising the skin at the

injection sites and extracting the dye for spectrophotometric analysis. The reduction in dye

leakage in NVP-BAW2881-treated animals compared to controls indicates the inhibitory

effect on vascular permeability.
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VEGF-A-Induced Vascular Permeability Assay Workflow
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Workflow for the in vivo VEGF-A-induced vascular permeability assay.

Conclusion
NVP-BAW2881 is a highly potent and selective inhibitor of VEGFR2, demonstrating significant

anti-angiogenic and anti-inflammatory properties in preclinical models. Its well-defined

mechanism of action and efficacy in relevant disease models make it a promising candidate for
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further investigation as a therapeutic agent for cancer and inflammatory disorders. This

technical guide provides a foundational understanding of NVP-BAW2881 for researchers and

drug development professionals, facilitating its evaluation and potential application in future

studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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